The synthesis of 2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves several key steps:
These methods have been documented in various studies focusing on pyridazine derivatives and their pharmacological evaluations .
The molecular structure of 2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can be represented using various notations:
COC1=CC=C(C=C1)OCCNC(=O)C2=NN(C(=O)C=C2)CC
UJHXWEZMTLXPPY-UHFFFAOYSA-N
The structure features a methoxy group attached to a phenoxy ring, which enhances its lipophilicity and potential receptor binding affinity .
The compound undergoes various chemical reactions that are significant for its pharmacological activity:
The mechanism of action for 2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide primarily involves its interaction with formyl peptide receptors. Upon binding to these receptors, it activates downstream signaling pathways that may lead to cellular responses such as chemotaxis or modulation of inflammatory processes.
Pharmacological evaluations have indicated that this compound exhibits selective agonistic activity at FPRs, with median effective concentration values (EC50) suggesting significant potency in activating these receptors .
The physical properties of 2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations .
2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has potential applications in:
This compound's unique structure and biological activity make it a valuable candidate for further research in medicinal chemistry .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: